1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenylethanone
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Overview
Description
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenylethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxybenzoyl group attached to a piperazine ring, which is further connected to a phenylethanone moiety. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenylethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzoyl chloride with piperazine to form 4-(4-methoxybenzoyl)piperazine. This intermediate is then reacted with 2-bromoacetophenone to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenylethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives and complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, such as serotonin and dopamine receptors, which play a role in mood regulation and cognitive functions . Additionally, it may inhibit certain enzymes involved in metabolic pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
1-[4-(4-Methoxybenzoyl)piperazin-1-yl]-2-phenylethanone can be compared with other similar compounds, such as:
4-[4-(4-Methoxybenzoyl)piperazin-1-yl]benzonitrile: This compound has a similar structure but with a benzonitrile group instead of a phenylethanone moiety.
1-(4-(3,5-Di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one: This derivative has a different substitution pattern on the piperazine ring and exhibits antioxidant and central nervous system activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
1-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-25-18-9-7-17(8-10-18)20(24)22-13-11-21(12-14-22)19(23)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVKLVZHYVWTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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